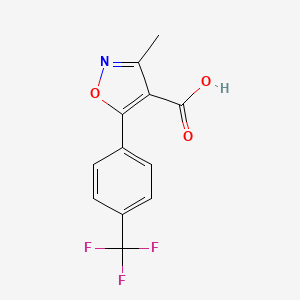

3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

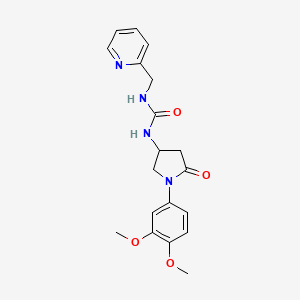

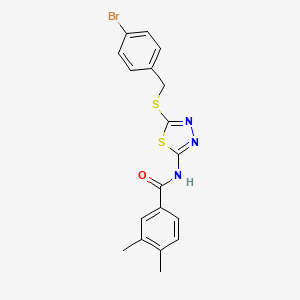

The compound “3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted at the 3-position with a methyl group and at the 5-position with a phenyl group, which is further substituted with a trifluoromethyl group at the 4-position . The carboxylic acid functional group is attached to the 4-position of the isoxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the trifluoromethyl-substituted phenyl ring, and the carboxylic acid group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The trifluoromethyl group could potentially participate in various reactions involving halogen exchange or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could confer solubility in polar solvents, while the nonpolar isoxazole and phenyl rings could confer solubility in nonpolar solvents .科学的研究の応用

Heterocyclic Compound Synthesis

Isoxazole compounds are recognized for their reactivity and role as building blocks in the synthesis of a variety of heterocyclic compounds. They are instrumental in forming structures like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity under mild reaction conditions makes them valuable in generating versatile cynomethylene dyes from a wide range of precursors, showcasing their broad applicability in chemical synthesis and dye production (Gomaa & Ali, 2020).

Anticancer Research

Compounds with carboxylic acid functionalities, such as cinnamic acid derivatives, have been extensively studied for their anticancer properties. Their chemical structure allows for various reactions and modifications, making them significant in medicinal research as traditional and synthetic antitumor agents. Although the full potential of these compounds in anticancer research is still unfolding, their rich medicinal tradition and recent attention underscore their importance in this field (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition Study

Carboxylic acids are also notable in studies of biocatalyst inhibition. They're used in microbial fermentation processes to produce various industrial chemicals. Understanding how these acids inhibit microbial growth, such as in E. coli and Saccharomyces cerevisiae, can lead to metabolic engineering strategies that improve industrial microbe robustness and optimize production processes (Jarboe, Royce, & Liu, 2013).

Extraction and Recovery of Carboxylic Acids

The increasing interest in producing organic acids through fermentation has intensified research on carboxylic acid removal from aqueous streams. Techniques like liquid-liquid extraction (LLX) have been explored, with studies focusing on solvent developments, such as ionic liquids and organophosphorous extractants, to improve the recovery of carboxylic acids from diluted aqueous streams, crucial for producing bio-based plastics (Sprakel & Schuur, 2019).

Development of Chemosensors

Isoxazole derivatives like 4-Methyl-2,6-diformylphenol are pivotal in creating chemosensors for various analytes, including metal ions, anions, neutral molecules, and pH regions. The high selectivity and sensitivity of these chemosensors, as highlighted in comprehensive reviews, showcase the potential of isoxazole-based compounds in environmental monitoring and analytical chemistry (Roy, 2021).

将来の方向性

The study of compounds containing isoxazole rings and trifluoromethyl groups is an active area of research, given their potential biological activities. Future research could involve the synthesis of analogs of this compound, testing their biological activities, and investigating their mechanisms of action .

特性

IUPAC Name |

3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)10(19-16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBNIKSAHYTCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)

![1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2474754.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)